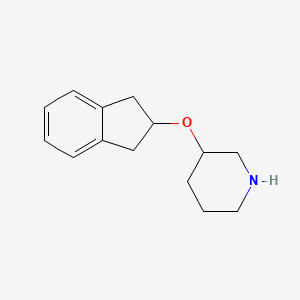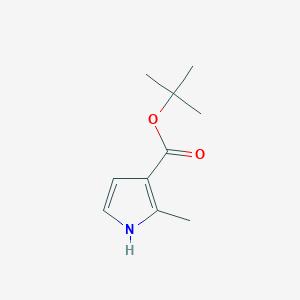
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Overview
Description
“3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” is a chemical compound with the molecular formula C14H19NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” consists of a piperidine ring attached to a dihydroindenyl group via an oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has explored novel methods for the synthesis of piperidine derivatives due to their importance in medicinal chemistry. For example, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine highlights the significance of these compounds in drug development and the need for efficient production techniques (Smaliy et al., 2011). Similarly, an efficient dual-catalyst system utilizing piperidine and molecular iodine has been developed for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives, showcasing the versatility of piperidine in facilitating complex organic reactions (Alizadeh et al., 2014).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of piperidine derivatives contribute to our understanding of their chemical properties and potential applications. For instance, the synthesis and crystal structure analysis of a compound with anti-leukemic activity demonstrate the therapeutic potential of structurally complex piperidine derivatives (Guillon et al., 2018).
Applications in Medicinal Chemistry
Synthesis of Therapeutic Agents
Research into piperidine derivatives extends to their synthesis and evaluation as therapeutic agents. An example includes the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, illustrating the role of piperidine derivatives in creating compounds with potential pharmacological applications (Sil et al., 2004).
Pharmacological Profiles
The development of selective G protein-coupled receptor 119 agonists incorporating piperidine structures indicates the ongoing investigation into their pharmacological profiles and therapeutic potentials (Sakairi et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-9-14(8-11(12)4-1)16-13-6-3-7-15-10-13/h1-2,4-5,13-15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPUZCCITUUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)


![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)






